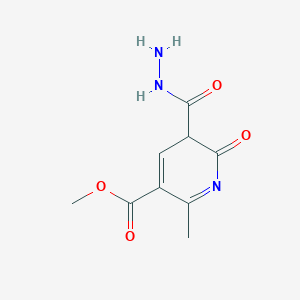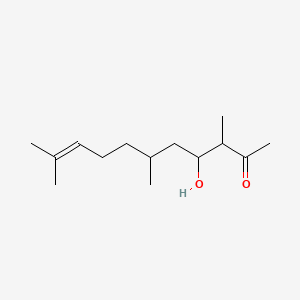
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one is an organic compound with the molecular formula C14H26O2 It is known for its unique structure, which includes a hydroxyl group, multiple methyl groups, and a double bond
準備方法
The synthesis of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the aldol condensation of suitable aldehydes and ketones, followed by reduction and hydroxylation reactions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
化学反応の分析
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism by which 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one exerts its effects involves interactions with specific molecular targets. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The pathways involved in its biological activities are still under investigation, but they likely include interactions with cellular enzymes and receptors .
類似化合物との比較
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3,6,10-trimethylundec-3-en-2-one: Similar in structure but with a different position of the double bond.
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one: Another isomer with the hydroxyl group at a different position. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound
特性
CAS番号 |
68141-16-2 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
4-hydroxy-3,6,10-trimethylundec-9-en-2-one |
InChI |
InChI=1S/C14H26O2/c1-10(2)7-6-8-11(3)9-14(16)12(4)13(5)15/h7,11-12,14,16H,6,8-9H2,1-5H3 |
InChIキー |
DBYVTQFXXWPQMN-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)CC(C(C)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


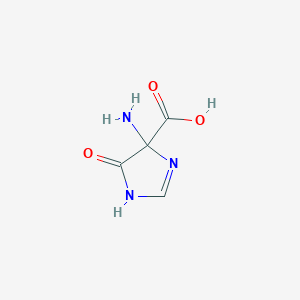
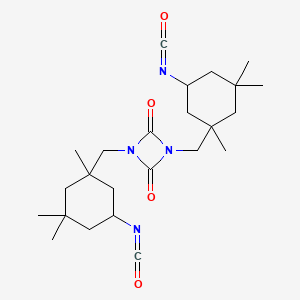
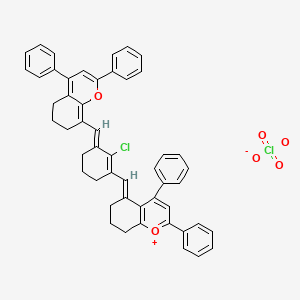
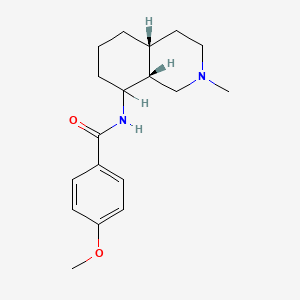
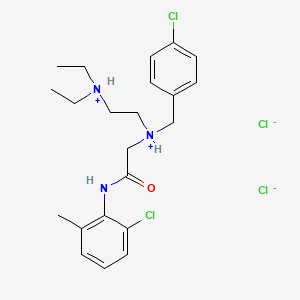
![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
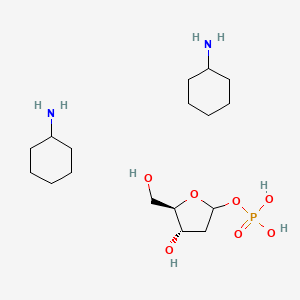
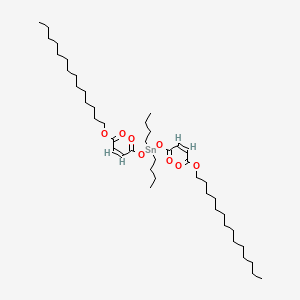
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
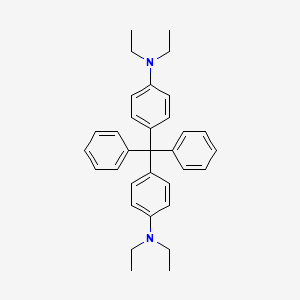
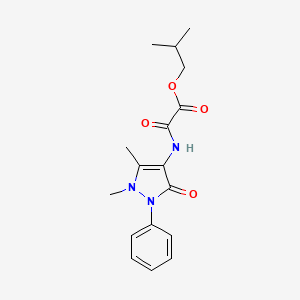
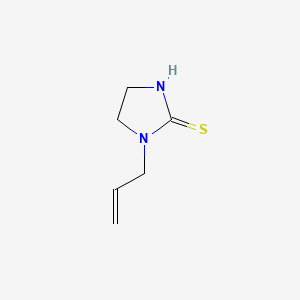
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
